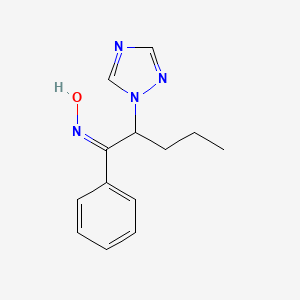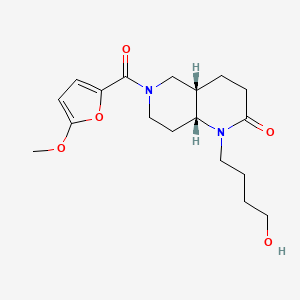![molecular formula C14H20N2O2S B5297760 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a multistep process that involves the reaction of several chemical reagents.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to have pesticidal and herbicidal effects in plant systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine in lab experiments include its potential as a building block for the synthesis of new materials and its potential as an anti-inflammatory and anti-cancer agent. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
The future directions for research on 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine include further studies on its potential as an anti-inflammatory and anti-cancer agent, as well as its potential as a pesticide and herbicide. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, the potential applications of this compound in material science should be explored further.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves a multistep process that includes the reaction of several chemical reagents. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with diethyl malonate in the presence of a base such as triethylamine. This reaction results in the formation of 4-methylbenzenesulfonyl malonic acid diethyl ester. The second step involves the reaction of 4-methylbenzenesulfonyl malonic acid diethyl ester with hydrazine hydrate in ethanol. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione. The final step involves the reaction of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione with cyclohexanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-4-6-14(7-5-12)19(17,18)16-10-9-15-8-2-3-13(15)11-16/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIWFIEOVGCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5297723.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![8-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5297750.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)

